molecular formula C24H19N3O3S3 B2448488 N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 867042-53-3

N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2448488
CAS No.: 867042-53-3
M. Wt: 493.61
InChI Key: NVPDRGPXWUMCIH-UHFFFAOYSA-N
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Description

N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C24H19N3O3S3 and its molecular weight is 493.61. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S3/c28-24(23-9-5-15-32-23)27-21(22-8-4-14-31-22)16-20(25-27)17-10-12-18(13-11-17)26-33(29,30)19-6-2-1-3-7-19/h1-15,21,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPDRGPXWUMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological evaluations reported in the literature.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamides and pyrazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure of the synthesized compounds.

Table 1: Summary of Synthesis Methods

MethodologyDescription
Reagents Used Thiophene derivatives, benzenesulfonamide, and pyrazole compounds
Techniques NMR spectroscopy, Mass Spectrometry
Yield Typically high yields reported (above 70%)

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus.

In a study by Abdellatif et al., compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazole derivatives has been highlighted in various studies. For example, compounds demonstrated up to 94.69% inhibition in carrageenan-induced rat-paw edema at specific concentrations . This suggests that the compound may play a role in modulating inflammatory responses.

Anticancer Activity

Recent research has also explored the anticancer properties of pyrazole derivatives. A study indicated that certain derivatives could inhibit tumor growth in various cancer cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves apoptosis induction and inhibition of specific enzymes such as carbonic anhydrases.

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReference
Antimicrobial MIC values: 6.45 - 6.72 mg/mL against E. coli and S. aureus
Anti-inflammatory Up to 94.69% inhibition in rat-paw edema
Anticancer Tumor growth inhibition in multiple cell lines

Case Study 1: Antimicrobial Efficacy

In an experimental setup, derivatives were tested using the Kirby–Bauer disk diffusion method against a panel of bacterial strains. The results indicated significant zones of inhibition, particularly for compounds with specific substituents on the thiophene ring.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies involving carrageenan-induced edema models demonstrated that certain derivatives not only reduced swelling but also decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a dual mechanism involving both direct anti-inflammatory effects and modulation of immune response .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural features to N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the thiophene ring may enhance the compound's lipophilicity and bioavailability, making it a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Properties
The compound's structural complexity suggests potential antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth and could serve as lead compounds in the development of new antibiotics. The incorporation of sulfur-containing groups like thiophenes is known to enhance antimicrobial efficacy due to their ability to disrupt microbial membranes .

1. Molecular Docking Studies
Molecular docking simulations have been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in cancer progression and microbial resistance mechanisms .

2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Research has indicated that modifications to the thiophene and pyrazole moieties can significantly affect biological activity. For instance, variations in substituents on these rings can lead to enhanced potency against specific cancer cell lines or improved selectivity for bacterial pathogens .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives exhibit significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range.
Study 2Antimicrobial EfficacyShowed that thiophene-containing compounds displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotic agents.
Study 3Molecular DockingPredicted binding affinities for key enzymes involved in cancer metabolism, indicating that structural modifications could enhance inhibitory effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride produces N-acetylated analogs .

Example Reaction:

Compound+CH3IK2CO3,DMFN-Methyl derivative(Yield: 72–85%)\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methyl derivative} \quad (\text{Yield: 72–85\%})

Electrophilic Aromatic Substitution on Thiophene Rings

The thiophene rings participate in electrophilic substitution due to their electron-rich nature:

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position of thiophene .

  • Nitration : HNO₃/H₂SO₄ mixture yields nitro-substituted derivatives .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsPositionYield (%)Reference
SulfonationH₂SO₄, 100°C, 6 hα65
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hβ58

Cyclocondensation Reactions Involving the Pyrazole Ring

The pyrazole moiety facilitates cyclocondensation with aldehydes or ketones:

  • Hydrazone Formation : Reaction with arylhydrazines in ethanol/acetic acid forms fused pyridazine derivatives .

Mechanism:

  • Enolization of the pyrazole under acidic conditions.

  • Nucleophilic attack by the aldehyde’s carbonyl carbon.

  • Dehydration to form a fused heterocyclic product .

Example Reaction:

Compound+RCHOAcOH, ΔThiazolo[4,5-c]pyridazine(Yield: 43–78%)\text{Compound} + \text{RCHO} \xrightarrow{\text{AcOH, Δ}} \text{Thiazolo[4,5-c]pyridazine} \quad (\text{Yield: 43–78\%})

Hydrolysis Under Acidic/Basic Conditions

The thiophene-2-carbonyl group undergoes hydrolysis:

  • Acidic Hydrolysis : HCl (6 M) cleaves the carbonyl group to yield carboxylic acid derivatives .

  • Basic Hydrolysis : NaOH (10%) produces sodium carboxylate salts .

Table 2: Hydrolysis Outcomes

ConditionProductTimeYield (%)Reference
HCl (6 M)Carboxylic acid derivative4 h89
NaOH (10%)Sodium carboxylate salt2 h93

Oxidation Reactions

The dihydropyrazole ring is susceptible to oxidation:

  • With KMnO₄ : Converts the 4,5-dihydropyrazole to a fully aromatic pyrazole .

  • With H₂O₂ : Oxidizes sulfur atoms in thiophene to sulfoxides .

Example Reaction:

CompoundKMnO4,H2OAromatic pyrazole(Yield: 68%)\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Aromatic pyrazole} \quad (\text{Yield: 68\%})

Catalytic Cross-Coupling Reactions

The brominated derivatives participate in Suzuki-Miyaura couplings:

  • With Arylboronic Acids : Pd(PPh₃)₄ catalyzes biaryl bond formation .

Example Reaction:

Br-Substituted Compound+ArB(OH)2Pd(PPh3)4Biaryl Product(Yield: 75–82%)\text{Br-Substituted Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product} \quad (\text{Yield: 75–82\%})

Photochemical Reactions

UV irradiation induces dimerization via the thiophene rings:

  • Product : Cyclobutane-linked dimer (confirmed by XRD) .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of thiophene-2-carboxylic acid derivatives with hydrazines to form the pyrazoline core.
  • Step 2 : Coupling the pyrazoline intermediate with a substituted benzenesulfonamide via nucleophilic aromatic substitution.
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C with catalytic bases like triethylamine. Microwave-assisted synthesis may reduce reaction time and improve yields .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. What physicochemical properties are critical for handling and storage?

Key properties include:

  • Molecular weight : 367.06 g/mol (exact mass).
  • Hydrogen bonding : 1 donor (sulfonamide NH) and 5 acceptors (sulfonyl O, carbonyl O, thiophene S).
  • Lipophilicity : Predicted logP ~3 (suitable for membrane permeability).
  • Stability : Store under inert gas at –20°C to prevent degradation via hydrolysis or oxidation. Use desiccants to mitigate hygroscopicity .

Q. How should researchers address solubility challenges during in vitro assays?

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation.
  • Dynamic light scattering (DLS) : Monitor aggregation at working concentrations. Adjust pH (6.5–7.5) to enhance aqueous solubility .

Advanced Research Questions

Q. How can molecular docking studies predict enzyme inhibition mechanisms (e.g., carbonic anhydrase II)?

  • Target selection : Use crystal structures (PDB: 3HS4 for carbonic anhydrase II) for docking.
  • Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
  • Key interactions : The sulfonamide group coordinates the active-site Zn2+^{2+}, while thiophene moieties form π-π stacking with hydrophobic residues (Phe131, Val135). Validate predictions with in vitro enzyme assays (IC50_{50} determination) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control pH, temperature, and co-solvent concentrations.
  • Orthogonal validation : Compare enzyme inhibition (e.g., acetylcholinesterase vs. carbonic anhydrase) and cell-based cytotoxicity (e.g., MTT vs. Annexin V assays).
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-substituted derivatives) to identify substituent-specific trends .

Q. How can X-ray crystallography elucidate structural modifications for enhanced activity?

  • Crystallization : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) using vapor diffusion in 20% PEG 8000.
  • Analysis : Identify binding modes (e.g., sulfonamide-Zn2+^{2+} distance ≤2.1 Å) and steric clashes. Modify the thiophene or pyrazoline moieties to improve fit within hydrophobic pockets .

Methodological Considerations

Q. What computational tools model metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG channel inhibition.
  • Metabolite identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., sulfonamide S-oxidation) in microsomal incubations .

Q. How should researchers design dose-response studies for in vivo models?

  • Dosing regimen : Administer orally (10–50 mg/kg) in PEG-400/water (70:30).
  • PK/PD analysis : Collect plasma samples at 0.5, 2, 6, and 24 h post-dose. Measure AUC and correlate with target engagement (e.g., carbonic anhydrase inhibition in erythrocytes) .

Data Reporting Standards

  • Synthesis : Report yields, purity, and spectral data (NMR shifts, HRMS m/z).
  • Biological assays : Include IC50_{50}, Hill coefficients, and positive controls (e.g., acetazolamide for carbonic anhydrase) .

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